Nonanedioic acid, bis(2-hydroxyethyl) ester
Description
Nonanedioic acid, bis(2-hydroxyethyl) ester (CAS: 72318-85-5), also known as bis(2-hydroxyethyl) azelate, is a diester derived from azelaic acid (nonanedioic acid) and ethylene glycol. Its molecular formula is C₁₃H₂₄O₆, with a molecular weight of 300.33 g/mol. This compound features two hydroxyl groups on the esterified ethylene glycol moieties, conferring hydrophilic properties compared to non-functionalized esters of azelaic acid . It is primarily utilized in polymer synthesis, such as in blocked polyurethanes, due to its ability to act as a reactive intermediate .
Properties
IUPAC Name |
bis(2-hydroxyethyl) nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O6/c14-8-10-18-12(16)6-4-2-1-3-5-7-13(17)19-11-9-15/h14-15H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLLKKWXYJLXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)OCCO)CCCC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067482 | |
| Record name | Bis(2-hydroxyethyl) azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29602-44-6 | |
| Record name | 1,9-Bis(2-hydroxyethyl) nonanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29602-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanedioic acid, 1,9-bis(2-hydroxyethyl) ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029602446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, 1,9-bis(2-hydroxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-hydroxyethyl) azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-hydroxyethyl) azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.188 | |
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Preparation Methods
Acid-Catalyzed Esterification
The direct esterification of nonanedioic acid (azelaic acid) with ethylene glycol under acidic conditions remains the most widely employed method. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) serves as a catalyst, facilitating protonation of the carboxylic acid group to enhance nucleophilic attack by ethylene glycol.
Reaction Conditions :
-
Molar Ratio : A 1:2.5 ratio of azelaic acid to ethylene glycol ensures excess glycol to drive the equilibrium toward ester formation.
-
Temperature : 110–130°C under reflux to remove water via azeotropic distillation.
Optimization Insights :
-
Azeotropic Agents : Toluene or xylene improves water removal, increasing yields to >95%.
-
Inert Atmosphere : Nitrogen purging minimizes oxidative degradation of reactants.
Data Table 1: Acid-Catalyzed Esterification Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 110–130°C | 92–96 |
| Reaction Time | 6–8 hours | 90–94 |
| Catalyst (H₂SO₄) | 1.5% (w/w) | 95 |
Base-Catalyzed Esterification
Alkaline conditions using sodium methoxide (NaOMe) or potassium hydroxide (KOH) offer an alternative pathway, particularly for acid-sensitive substrates.
Mechanism :
The base deprotonates ethylene glycol, enhancing its nucleophilicity for ester bond formation.
Limitations :
-
Lower yields (75–85%) due to皂化(saponification) side reactions.
-
Requires anhydrous conditions to prevent hydrolysis.
Transesterification Methods
Transesterification enables the synthesis of bis(2-hydroxyethyl) azelate from pre-formed azelaic acid esters (e.g., dimethyl azelate) and ethylene glycol.
Reaction Protocol :
-
Catalyst : Titanium isopropoxide (Ti(OiPr)₄) or NaOMe (0.5–2 mol%).
-
Solvent : Toluene or tetrahydrofuran (THF) to solubilize reactants.
Data Table 2: Transesterification Efficiency
| Starting Ester | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dimethyl azelate | Ti(OiPr)₄ | 120 | 89 |
| Diethyl azelate | NaOMe | 80 | 85 |
Advantages :
-
Avoids direct handling of corrosive acids.
-
Compatible with thermally labile substrates.
Synthesis via Acid Chlorides
Azelaoyl chloride, generated by treating azelaic acid with thionyl chloride (SOCl₂), reacts with ethylene glycol to yield the diester.
Procedure :
-
Chlorination : Azelaic acid + SOCl₂ (1:2.2 molar ratio) at 60°C for 3 hours.
-
Esterification : Azelaoyl chloride + ethylene glycol (1:2.5 ratio) in dichloromethane (DCM) at 25°C for 24 hours.
Purification :
-
Sequential washes with NaHCO₃ and brine.
-
Solvent removal under reduced pressure.
Industrial-Scale Production Techniques
Large-scale manufacturing employs continuous-flow reactors to enhance efficiency and safety.
Key Features :
-
Reactor Design : Tubular reactors with inline distillation for water removal.
-
Catalyst Recovery : Ion-exchange resins to reclaim H₂SO₄ or p-TsOH.
Comparative Analysis of Preparation Methods
Data Table 3: Method Comparison
| Method | Yield (%) | Reaction Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed | 92–96 | 6–8 | High | Moderate |
| Transesterification | 85–89 | 4–12 | Moderate | High |
| Acid Chloride Route | 88–92 | 24 | Low | Low |
Trade-offs :
-
Acid-Catalyzed : High yield but requires corrosion-resistant equipment.
-
Transesterification : Lower yield but avoids acidic conditions.
Purification and Characterization
Purification Techniques
Scientific Research Applications
Nonanedioic acid, bis(2-hydroxyethyl) ester has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes.
Material Science: The compound is utilized in the production of plasticizers, which enhance the flexibility and durability of plastics.
Biomedical Research: It is investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Analytical Chemistry: The compound can be analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques for various research purposes.
Mechanism of Action
The mechanism of action of nonanedioic acid, bis(2-hydroxyethyl) ester primarily involves its role as a plasticizer and monomer in polymerization reactions. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In polymerization, it reacts with other monomers to form long-chain polymers through ester linkages.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and functional properties of bis(2-hydroxyethyl) azelate are influenced by its hydroxyl groups and ester linkages. Below is a detailed comparison with analogous compounds, including azelaic acid esters, terephthalic acid esters, and other diesters.
Table 1: Key Properties of Nonanedioic Acid Esters and Analogues
*log Kow: Octanol-water partition coefficient, indicating hydrophobicity. Lower values = more hydrophilic.
Key Findings from Comparative Analysis
Hydrophobicity Trends :
- The introduction of hydroxyl groups (e.g., in bis(2-hydroxyethyl) azelate) drastically reduces log Kow (0.12) compared to alkyl-substituted esters like bis(2-ethylhexyl) azelate (log Kow 8.92) . This makes bis(2-hydroxyethyl) azelate more water-soluble and suitable for applications requiring biodegradability or compatibility with hydrophilic matrices .
- Aromatic analogues, such as BHET, exhibit even lower log Kow values (-0.45) due to the rigid terephthalate backbone, enhancing their susceptibility to enzymatic hydrolysis (e.g., by PETases) .
Thermal and Mechanical Properties :
- Alkyl-substituted azelates (e.g., diisobutyl or bis(2-ethylhexyl) esters) have higher thermal stability (melting points >160°C) and are used as plasticizers in high-temperature applications .
- Hydroxyethyl esters, while less thermally stable, exhibit superior adhesion to polar substrates and are used in polyurethane coatings and biomedical polymers .
Biodegradability and Enzymatic Degradation :
- Bis(2-hydroxyethyl) azelate’s hydroxyl groups facilitate microbial degradation, unlike hydrophobic alkyl esters. Similar trends are observed in BHET, which is hydrolyzed by PETases into ethylene glycol and terephthalic acid .
- Enzymatic cleavage of ester bonds in hydroxyethyl-substituted compounds occurs faster than in alkyl-substituted analogues due to increased accessibility to hydrolytic enzymes .
Biological Activity
Nonanedioic acid, bis(2-hydroxyethyl) ester, commonly known as azelaic acid di(2-hydroxyethyl) ester, is a compound of significant interest in various biological and pharmaceutical applications. This article presents a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and safety assessments based on diverse research findings.
- Chemical Formula : C₁₈H₃₄O₄
- Molecular Weight : 318.47 g/mol
- CAS Number : 112-61-8
Pharmacological Properties
This compound exhibits several pharmacological activities that make it a candidate for therapeutic applications:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Skin Penetration Enhancer :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound has been shown to inhibit DNA synthesis in certain bacterial strains, which contributes to its bacteriostatic effects .
- Free Radical Scavenging : Azelaic acid acts as a free radical scavenger, reducing oxidative stress and tissue damage associated with inflammation .
- PPAR Activation : It modulates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation regulation .
Safety Assessment
The safety profile of this compound has been evaluated through various studies:
- Toxicity Studies : In acute and chronic toxicity studies, the compound demonstrated low toxicity levels with no significant adverse effects observed at therapeutic doses .
- Genotoxicity : Assessments indicate that the compound does not pose a genotoxic risk, making it suitable for use in cosmetic and pharmaceutical formulations .
Case Studies
- Acne Treatment :
- Rosacea Management :
Data Summary Table
| Property | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines |
| Skin Penetration Enhancer | Improves transdermal drug absorption |
| Toxicity | Low toxicity; no significant adverse effects |
| Genotoxicity | No genotoxic risk |
Chemical Reactions Analysis
Hydrolysis
Hydrolysis is a fundamental reaction for this diester, yielding nonanedioic acid and ethylene glycol. The process occurs under acidic, alkaline, or enzymatic conditions.
Reaction Conditions and Mechanisms:
-
Acidic Hydrolysis :
Conducted with catalysts like HCl or H₂SO₄ (1–5% w/w) at 80–100°C for 4–6 hours. Protonation of the ester carbonyl facilitates nucleophilic attack by water . -
Alkaline Hydrolysis :
NaOH or KOH (5–10% w/w) at 60–80°C for 2–3 hours. Saponification produces sodium/potassium azelate salts . -
Enzymatic Hydrolysis :
Carboxylesterases (e.g., EaEst2) hydrolyze the ester bond at ambient temperatures. Kinetic studies show and , indicating high substrate affinity .
Comparative Hydrolysis Rates:
| Condition | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acidic | H₂SO₄ (2%) | 90 | 5 | 96 |
| Alkaline | NaOH (5%) | 70 | 3 | 92 |
| Enzymatic | EaEst2 | 25 | 24 | 88 |
Transesterification
This reaction replaces ethylene glycol with other alcohols, enabling tailored ester synthesis.
Key Findings:
-
Methanolysis :
Using NaOMe (1–2 mol%) at 65°C for 6 hours produces dimethyl azelate (yield: 89%) . -
Industrial Applications :
Transesterification with long-chain alcohols (e.g., 2-ethylhexanol) yields plasticizers like bis(2-ethylhexyl) azelate, which exhibit low volatility and high thermal stability .
Selectivity in Transesterification:
| Alcohol | Catalyst | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Methanol | NaOMe | 65 | Dimethyl azelate | 89 |
| 2-Ethylhexanol | Ti(OiPr)₄ | 120 | Bis(2-ethylhexyl) azelate | 85 |
Polymerization
The diester serves as a monomer for synthesizing biodegradable polyesters and polyurethanes.
Reaction Pathways:
-
Polycondensation :
Reacted with diols (e.g., 1,4-butanediol) at 180–220°C under vacuum, catalyzed by Ti(OBu)₄, yielding polyesters with . -
Polyurethane Synthesis :
Reacted with diisocyanates (e.g., hexamethylene diisocyanate) at 60–80°C, forming elastomers with tensile strength > 20 MPa .
Oxidation and Degradation
The ester undergoes oxidative degradation under harsh conditions:
-
Thermal Degradation :
At >250°C, decomposition produces CO₂, water, and fragmented hydrocarbons . -
Photooxidation :
UV exposure in air generates peroxides and carboxylic acid derivatives, confirmed by FT-IR analysis .
Comparison with Homologous Esters
| Property | Bis(2-hydroxyethyl) Azelate | Bis(2-ethylhexyl) Azelate | Bis(2-methylpropyl) Azelate |
|---|---|---|---|
| Molecular Weight (g/mol) | 276.3 | 412.6 | 328.4 |
| Hydrolysis Rate (k, h⁻¹) | 0.18 | 0.05 | 0.12 |
| Melting Point (°C) | -15 | -30 | -10 |
Q & A
Basic: What synthetic methodologies are recommended for preparing Nonanedioic acid, bis(2-hydroxyethyl) ester, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves esterification of nonanedioic acid (azelaic acid) with excess ethylene glycol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Azeotropic distillation using toluene or xylene can drive the reaction by removing water, improving yields . Temperature control (110–130°C) and molar ratios (1:2.5 acid-to-glycol) are critical to minimize side products like monoesters. Post-synthesis purification via fractional distillation or recrystallization from ethanol/water mixtures enhances purity. For scalable protocols, inert gas purging (N₂/Ar) prevents oxidative degradation during reflux .
Basic: Which spectroscopic and chromatographic techniques are most reliable for structural validation and purity assessment?
Methodological Answer:
- FT-IR : Confirm ester carbonyl (C=O) stretches at 1720–1740 cm⁻¹ and hydroxyl (-OH) bands at 3200–3500 cm⁻¹ .
- NMR : ¹H NMR should show triplet peaks for ethylene glycol methylene protons (δ 4.2–4.4 ppm) and nonanedioic acid backbone signals (δ 1.2–1.6 ppm for CH₂ groups; δ 2.3 ppm for -CH₂COO-) .
- GC-MS/HPLC : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) or GC-MS with electron ionization (EI) to identify impurities (e.g., unreacted acid/glycol or monoesters). Compare retention times with standards .
Advanced: How can conflicting thermal stability data from TGA/DSC analyses be systematically resolved?
Methodological Answer:
Discrepancies often arise from differences in heating rates (5–20°C/min), sample mass (1–10 mg), or atmospheric conditions (N₂ vs. air). To standardize results:
- Perform dynamic TGA under inert N₂ to assess intrinsic degradation (onset ~250–300°C for aliphatic diesters) .
- Isoconversional kinetic models (e.g., Kissinger-Akahira-Sunose) can differentiate decomposition mechanisms (e.g., ester cleavage vs. backbone scission) .
- Validate with pyrolysis-GC-MS to identify volatile degradation products (e.g., ethylene glycol, azelaic acid fragments) .
Advanced: What computational strategies predict solvation effects and reactivity in polymer matrices?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to model ester group electronic environments. Solvation free energy (ΔG_solv) in water or organic solvents can be estimated via COSMO-RS .
- MD Simulations : Simulate polymer-diester interactions (e.g., in polyesters or polyurethanes) using GROMACS with OPLS-AA forcefields. Monitor hydrogen bonding between hydroxyl groups and polymer backbones .
- QSAR Models : Correlate ester chain length (C9) and hydroxyl group positioning with biodegradability or plasticizer efficiency using multivariate regression .
Advanced: How does the ester group’s spatial configuration influence biodegradation kinetics in environmental matrices?
Methodological Answer:
- Hydrolytic Degradation : Bis(2-hydroxyethyl) esters exhibit faster hydrolysis than branched analogs (e.g., 2-ethylhexyl esters) due to reduced steric hindrance. Monitor pH-dependent esterase activity in soil or aqueous systems (pH 5–9) .
- Microbial Assays : Use OECD 301B (Ready Biodegradability) tests with activated sludge. LC-MS tracks metabolite formation (e.g., azelaic acid, ethylene glycol). Compare with structurally similar diesters (e.g., DIDA) from the Aliphatic Diesters Group .
- QSPR Modeling : Relate logP values (-0.5 to 1.5 for hydroxyethyl esters) to biofilm penetration rates in sediment-water systems .
Basic: What are the critical safety considerations for handling this compound in lab settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye irritation. Avoid inhalation of aerosols .
- Ventilation : Conduct reactions in fume hoods due to potential ethylene glycol release during decomposition .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal. Organic waste should be incinerated per local regulations .
Advanced: What strategies mitigate ester hydrolysis during long-term storage in polar solvents?
Methodological Answer:
- Stabilizers : Add 0.1–1.0% w/v antioxidants (e.g., BHT) to ethanol/water stock solutions to inhibit radical-mediated hydrolysis .
- Lyophilization : For solid-state storage, lyophilize the ester and store under argon at -20°C. Confirm stability via periodic HPLC purity checks .
- Anhydrous Solvents : Use dried DMF or THF with molecular sieves (3Å) for solvent-based storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
